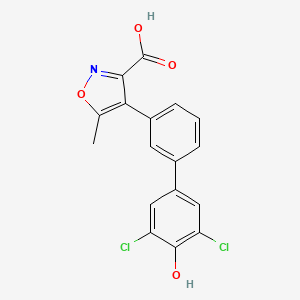
MptpB-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MptpB-IN-1 is a potent, orally active inhibitor targeting the Mycobacterium tuberculosis protein-tyrosine-phosphatase B (MptpB). This enzyme is a secreted virulence factor that helps Mycobacterium tuberculosis evade host antimicrobial mechanisms, thereby enhancing the survival and infection burden of multidrug-resistant Mycobacterium tuberculosis .
Méthodes De Préparation
The synthesis of MptpB-IN-1 involves the preparation of carboxylic acid derivatives. For example, methyl 4-(3’-hydroxy-3-biphenyl)-5-phenylisoxazole-3-carboxylate can be synthesized in methanol and aqueous sodium hydroxide, followed by recrystallization to yield the desired compound
Analyse Des Réactions Chimiques
MptpB-IN-1 primarily undergoes substitution reactions. The isoxazole head and salicylate group in its structure are crucial for its binding mechanism. Common reagents used in these reactions include methanol, sodium hydroxide, and various organic solvents. The major products formed from these reactions are typically the desired inhibitors with specific structural features that enhance their potency against MptpB .
Applications De Recherche Scientifique
MptpB-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the inhibition of Mycobacterium tuberculosis protein-tyrosine-phosphatase B, which is crucial for the survival of the bacteria within host macrophages. By inhibiting this enzyme, this compound helps reduce the infection burden of multidrug-resistant Mycobacterium tuberculosis . This compound is also being explored as a potential therapeutic agent for tuberculosis, offering a new strategy to tackle the disease by targeting bacterial virulence factors rather than central growth pathways .
Mécanisme D'action
MptpB-IN-1 exerts its effects by targeting the Mycobacterium tuberculosis protein-tyrosine-phosphatase B. This enzyme is a secreted virulence factor that helps the bacteria evade host immune responses. This compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the survival and infection burden of the bacteria . The compound’s binding mechanism involves a double-site interaction, with the isoxazole head in the active site and a salicylate group in a secondary binding pocket .
Comparaison Avec Des Composés Similaires
MptpB-IN-1 is unique due to its potent and selective inhibition of Mycobacterium tuberculosis protein-tyrosine-phosphatase B. Similar compounds include other isoxazole-based inhibitors that target the same enzyme. For example, compounds C13 and other double-site isoxazole-based inhibitors have shown similar efficacy in reducing the infection burden of Mycobacterium tuberculosis and Mycobacterium avium . this compound stands out due to its oral activity and potent inhibition, making it a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C17H11Cl2NO4 |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
4-[3-(3,5-dichloro-4-hydroxyphenyl)phenyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C17H11Cl2NO4/c1-8-14(15(17(22)23)20-24-8)10-4-2-3-9(5-10)11-6-12(18)16(21)13(19)7-11/h2-7,21H,1H3,(H,22,23) |
Clé InChI |
RHLHXHOGVCAPFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C(=O)O)C2=CC=CC(=C2)C3=CC(=C(C(=C3)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
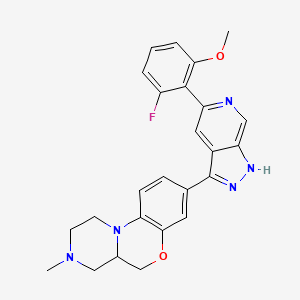
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)

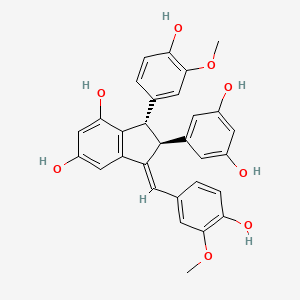
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)
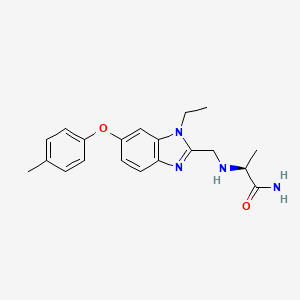
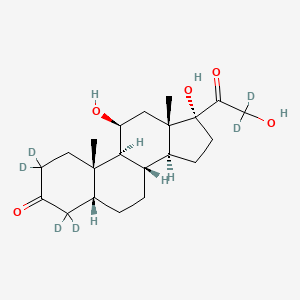
![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)



